molecular formula C28H26N4O2 B2361315 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 1215390-64-9

2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No. B2361315
CAS RN: 1215390-64-9
M. Wt: 450.542
InChI Key: FWJLEQRZUPZORM-UHFFFAOYSA-N
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Description

2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C28H26N4O2 and its molecular weight is 450.542. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivative Formation

  • Reactions of related compounds, such as methyl 3-amino-1H-indole-2-carboxylates, with aryl isocyanates, aryl isothiocyanates, and cyanamides lead to the formation of 5H-pyrimido[5,4-b]indole derivatives. These reactions are crucial in synthesizing various indole and pyrimidine derivatives, including compounds structurally similar to the target compound (Shestakov et al., 2009).

Structural Analysis and Conformation

  • Studies on compounds like Benznidazole, which shares structural features with the target compound, focus on understanding the conformation of these molecules in terms of their planar fragments and intermolecular interactions (Benznidazole et al., 2018).

Synthesis of Analogous Compounds

  • Synthesis of compounds like N-(5-methyl-4-oxo-2-substituted phenyl-3Hthiazolidine-3-yl)-2-(3-substituted phenyl spiro [3H-indole-3,2-thiazolidine]-2,4-(1H)-dione-1-yl)-)acetamide demonstrates the diverse chemical transformations possible with structures related to the target compound (Saxena et al., 2011).

Potential Pharmacological Applications

  • While directly related pharmacological studies of the target compound are not available, research on similar compounds indicates a potential for exploring analgesic properties, as seen in the study of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides (Ukrainets et al., 2015).

Chemical Modification and Optimization

  • Studies on the modification of pyridine moieties in molecules similar to the target compound indicate attempts to optimize biological properties, suggesting the potential for chemical modification and optimization of the target compound for specific applications (Fouchard et al., 2001).

properties

IUPAC Name

2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-[(4-methylphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O2/c1-19-8-11-21(12-9-19)15-29-25(33)17-32-24-13-10-20(2)14-23(24)26-27(32)28(34)31(18-30-26)16-22-6-4-3-5-7-22/h3-14,18H,15-17H2,1-2H3,(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJLEQRZUPZORM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide

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